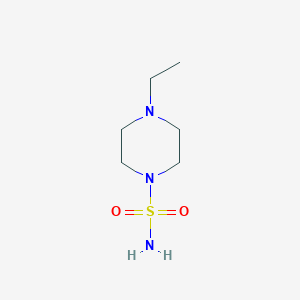

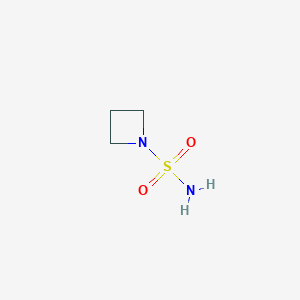

4-エチルピペラジン-1-スルホンアミド

概要

説明

科学的研究の応用

医薬品化学: キナーゼ阻害剤および受容体モジュレーター

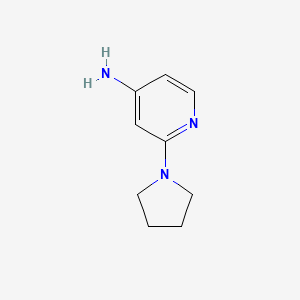

4-エチルピペラジン-1-スルホンアミド: は、特にピペラジン部分を含むさまざまな薬物の合成における重要な中間体です。 この化合物は、キナーゼ阻害剤および受容体モジュレーターの開発に役立ってきました 。 ピペラジン環は、薬物動態特性を改善し、薬理活性基の足場として機能する能力により、多くの医薬品に共通の特徴です .

高分子合成: 抗菌性高分子

高分子化学の分野では、4-エチルピペラジン-1-スルホンアミドは、抗菌性高分子を作成するために使用されてきました。これらの高分子は、E. coliやS.などの病原体に対して顕著な活性を示します。 aureusは、生体医用アプリケーションに貴重なものです .

創薬: 酵素機能の調節

この化合物は、酵素機能を調節できる分子のビルディングブロックとして機能することにより、創薬に役割を果たします。 これは、疾患プロセスに関与する特定の酵素を標的とする薬剤の設計にとって重要です .

産業用途: カスタム合成と調達

産業的には、4-エチルピペラジン-1-スルホンアミドは、カスタム合成と調達が可能であり、さまざまな化学製造プロセスにおける汎用性と需要を示しています .

生化学: スルホンイミデートの合成

生化学では、この化合物は、他の有機硫黄化合物を生成するための中間体であるスルホンイミデートの合成に関与しています。 これらの化合物は、高分子前駆体から薬剤候補まで、さまざまな用途があります .

農業: スマート農業技術

農業における直接的な用途は明示的に文書化されていませんが、4-エチルピペラジン-1-スルホンアミドの化学的特性は、スマート農業技術で活用できる可能性があります。 たとえば、作物の抵抗性を高める化合物または環境に優しい農薬の開発に使用できます .

Safety and Hazards

作用機序

Target of Action

Sulfonamides, a class of compounds to which 4-ethylpiperazine-1-sulfonamide belongs, are known to inhibit the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

4-Ethylpiperazine-1-sulfonamide, like other sulfonamides, acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme. This prevents PABA from binding, thereby inhibiting the enzyme and disrupting the synthesis of folic acid . The disruption of folic acid synthesis hampers the growth and multiplication of bacteria, exerting a bacteriostatic effect .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by 4-Ethylpiperazine-1-sulfonamide affects the biochemical pathway of folic acid synthesis . Folic acid is a vital component in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting folic acid synthesis, 4-Ethylpiperazine-1-sulfonamide indirectly disrupts DNA synthesis, affecting the growth and reproduction of bacteria .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound . Factors such as solubility, permeability, stability, and interactions with transport proteins and metabolic enzymes can influence the ADME properties of a compound .

Result of Action

The molecular effect of 4-Ethylpiperazine-1-sulfonamide involves the inhibition of the enzyme dihydropteroate synthetase, disrupting the synthesis of folic acid . On a cellular level, this leads to a decrease in the availability of nucleotides, hampering DNA synthesis and thus inhibiting bacterial growth and reproduction .

Action Environment

The action, efficacy, and stability of 4-Ethylpiperazine-1-sulfonamide can be influenced by various environmental factors. These may include pH, temperature, presence of other substances, and the specific characteristics of the bacterial strain . For instance, certain bacteria have developed resistance mechanisms against sulfonamides, which can affect the efficacy of 4-Ethylpiperazine-1-sulfonamide .

特性

IUPAC Name |

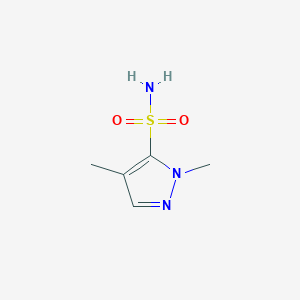

4-ethylpiperazine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3O2S/c1-2-8-3-5-9(6-4-8)12(7,10)11/h2-6H2,1H3,(H2,7,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVMVXJZYYDDHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4114-84-5 | |

| Record name | 4-ethylpiperazine-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid](/img/structure/B1521270.png)